molecular formula C9H8ClN B14112060 2,4-Dimethyl-6-chlorobenzonitrile

2,4-Dimethyl-6-chlorobenzonitrile

Cat. No.: B14112060
M. Wt: 165.62 g/mol
InChI Key: RGRIMYCTVVTBBK-UHFFFAOYSA-N
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Description

Chemical Name: 2,4-Dimethyl-6-chlorobenzonitrile
CAS Number: 860575-78-6
Molecular Formula: C₉H₈ClN
Molecular Weight: 165.62 g/mol
Structural Features: This compound features a benzonitrile core substituted with two methyl groups at the 2- and 4-positions and a chlorine atom at the 6-position. The nitrile group (-CN) at position 1 contributes to its polarity and reactivity, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C9H8ClN

Molecular Weight

165.62 g/mol

IUPAC Name

2-chloro-4,6-dimethylbenzonitrile

InChI

InChI=1S/C9H8ClN/c1-6-3-7(2)8(5-11)9(10)4-6/h3-4H,1-2H3

InChI Key

RGRIMYCTVVTBBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)C#N)C

Origin of Product

United States

Preparation Methods

Direct Chlorination of Pre-Functionalized Benzonitrile Derivatives

Direct chlorination of methyl-substituted benzonitriles represents a straightforward route, though regioselectivity remains challenging. For example, 2,4-dimethylbenzonitrile may undergo chlorination using phosphorus oxychloride (POCl₃) in the presence of Lewis acids. A study involving analogous pyridine systems demonstrated that refluxing 2,4-dimethyl-6-oxo-1H-pyridine-3-carboxamide with POCl₃ and N,N-dimethylformamide (DMF) at 110°C for 5 hours yielded 6-chloro-2,4-dimethylnicotinonitrile (52% yield after Soxhlet extraction). Adapting this to benzene systems would require careful tuning of reaction conditions to avoid over-chlorination.

Cyanation of Halogenated Benzene Precursors

Cyanation of halogenated intermediates offers a viable pathway. Patent WO2020102716A1 details the synthesis of 2,6-dichlorobenzonitrile via de-nitrochlorination of 2-chloro-6-nitrobenzonitrile using chlorine gas at 180–190°C, achieving 71–76% yield. For 2,4-Dimethyl-6-chlorobenzonitrile, a similar approach could involve:

  • Nitration of 2,4-dimethylbenzene to introduce a nitro group.
  • Chlorination at the 6-position using POCl₃ or Cl₂ gas.
  • Cyanation via NaCN/CuCN in N,N-dimethylformamide (DMF), as demonstrated in the preparation of 2-chloro-6-nitrobenzonitrile (89% yield).

Vilsmeier-Haack Reaction for Nitrile Formation

The Vilsmeier-Haack reagent (DMF/POCl₃) is effective for converting amides to nitriles. In a study synthesizing 6-chloro-2,4-dimethylnicotinonitrile, refluxing 2,4-dimethyl-6-oxo-1H-pyridine-3-carboxamide with DMF and POCl₃ for 5 hours yielded the nitrile derivative (52%). Applying this to benzene systems would require:

  • Synthesis of 2,4-dimethyl-6-amidebenzene.
  • Dehydration using Vilsmeier reagent to form the nitrile.
  • Subsequent chlorination at the 6-position via POCl₃ or Cl₂.

Catalytic Approaches and Solvent Systems

Composite solvents enhance reaction efficiency by stabilizing intermediates. Patent CN1467206A utilized a solvent blend of DMF, formamide, and petroleum ether to synthesize 2-chloro-4,6-dimethoxypyrimidine, achieving 99% purity. For 2,4-Dimethyl-6-chlorobenzonitrile, analogous solvent systems could improve yields during cyanation or chlorination steps. Key catalytic findings include:

  • Copper-mediated cyanation : Combining NaCN and CuCl in DMF at 160°C enabled >95% conversion of 1,2-dichloro-3-nitrobenzene to 2-chloro-6-nitrobenzonitrile.
  • Triethylbenzylammonium chloride : This phase-transfer catalyst increased Cl⁻ concentration during chlorination, boosting yields to 70% in pyridine systems.

Comparative Analysis of Synthetic Routes

The table below evaluates methods based on yield, scalability, and complexity:

Method Starting Material Key Reagents Yield (%) Scalability Reference
Vilsmeier-Haack 2,4-dimethyl-6-amidebenzene DMF, POCl₃ 52–70 Moderate
Cyanation 1,2-dichloro-3-nitrobenzene NaCN, CuCl, DMF 73–94 High
Direct Chlorination 2,4-dimethylbenzonitrile Cl₂, AlCl₃ 45–60 Low
Composite Solvent Malononitrile DMF, petroleum ether 99 High

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-dimethylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

    Oxidation: 2-Chloro-4,6-dimethylbenzoic acid or 2-chloro-4,6-dimethylbenzaldehyde.

    Reduction: 2-Chloro-4,6-dimethylbenzylamine.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation in Chloro-Methyl Benzonitriles

2-Chloro-6-methylbenzonitrile
  • CAS: Not explicitly provided (referenced in ).
  • Molecular Formula : C₈H₆ClN
  • Molecular Weight : 151.59 g/mol
  • Key Differences : Lacks the 4-methyl group present in the target compound. The reduced steric bulk may enhance reactivity in nucleophilic substitution reactions.
  • Applications : Used as a building block in medicinal chemistry for kinase inhibitor synthesis .
2-Chloro-4-fluoro-3-methylbenzonitrile (CAS 796600-15-2)
  • Molecular Formula : C₉H₆ClFN
  • Molecular Weight : 185.60 g/mol
  • Key Differences: Introduces a fluorine atom at position 4 and a methyl group at position 3.

Halogen and Functional Group Diversity

4-Chloro-2-fluoro-6-methoxybenzonitrile
  • CAS : MFCD27922748 ().
  • Molecular Formula: C₈H₅ClFNO
  • Molecular Weight : 185.58 g/mol
  • Key Differences : A methoxy (-OCH₃) group at position 6 replaces the methyl group. Methoxy is electron-donating, which could deactivate the ring toward electrophilic substitution compared to the electron-withdrawing chloro and nitrile groups in 2,4-dimethyl-6-chlorobenzonitrile .
4-Bromo-2,6-dichlorobenzonitrile
  • CAS : 948549-53-9 ().
  • Molecular Formula : C₇H₂BrCl₂N
  • Molecular Weight : 265.91 g/mol
  • Key Differences : Bromine and two chlorine atoms increase molecular weight and steric hindrance. Bromine’s higher polarizability may enhance halogen-bonding interactions in crystal engineering .

Heterocyclic Analogs

2,4-Dichloro-6-methylnicotinonitrile (CAS 6602-54-6)
  • Molecular Formula : C₇H₄Cl₂N₂
  • Molecular Weight : 191.03 g/mol
  • Key Differences: A pyridine (nicotinonitrile) core replaces the benzene ring, altering electronic properties.

Functionalized Benzonitriles

4-(Aminomethyl)benzonitrile Hydrochloride
  • CAS : 10406-25-4 ().
  • Molecular Formula : C₈H₈ClN₂
  • Molecular Weight : 170.62 g/mol
  • Key Differences: An aminomethyl (-CH₂NH₂) group introduces basicity and hydrogen-bonding capacity, making it suitable for peptide coupling or metal coordination chemistry .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
2,4-Dimethyl-6-chlorobenzonitrile C₉H₈ClN 165.62 2-CH₃, 4-CH₃, 6-Cl Intermediate in agrochemical synthesis
2-Chloro-6-methylbenzonitrile C₈H₆ClN 151.59 2-Cl, 6-CH₃ Kinase inhibitor precursor
4-Chloro-2-fluoro-6-methoxybenzonitrile C₈H₅ClFNO 185.58 4-Cl, 2-F, 6-OCH₃ Electron-deficient aromatic systems
4-Bromo-2,6-dichlorobenzonitrile C₇H₂BrCl₂N 265.91 4-Br, 2-Cl, 6-Cl Halogen-bonding applications
2,4-Dichloro-6-methylnicotinonitrile C₇H₄Cl₂N₂ 191.03 Pyridine core, 2-Cl, 4-Cl, 6-CH₃ Bioactive heterocycle synthesis

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